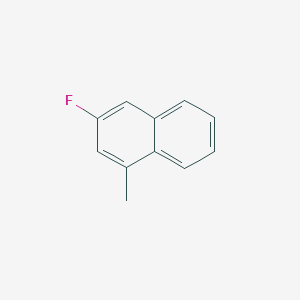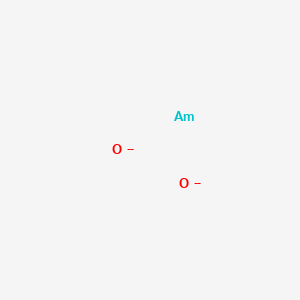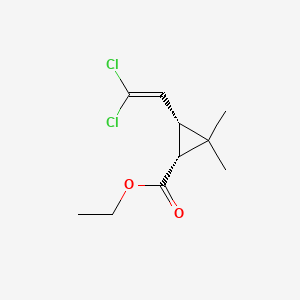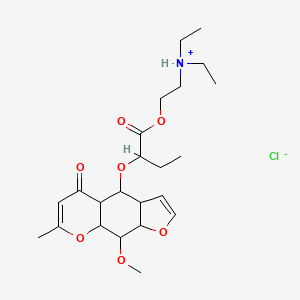
Stannane, 1H-inden-1-yltrimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, 1H-inden-1-yltrimethyl- typically involves the reaction of indene with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of Stannane, 1H-inden-1-yltrimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, 1H-inden-1-yltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions include organotin oxides, reduced tin compounds, and substituted organotin derivatives .
Applications De Recherche Scientifique
Stannane, 1H-inden-1-yltrimethyl- has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of Stannane, 1H-inden-1-yltrimethyl- involves its interaction with molecular targets through its organotin moiety. The trimethylstannyl group can form bonds with various substrates, facilitating reactions such as coupling and substitution. The indene moiety provides additional stability and reactivity to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-inden-1-yl(triphenyl)stannane: Similar structure but with triphenyl groups instead of trimethyl groups.
Tetraalkynylstannanes: Used in similar coupling reactions but with different alkynyl groups.
Uniqueness
Stannane, 1H-inden-1-yltrimethyl- is unique due to its specific combination of the indene moiety and trimethylstannyl group, which imparts distinct reactivity and stability compared to other organotin compounds .
Propriétés
Numéro CAS |
23022-40-4 |
|---|---|
Formule moléculaire |
C12H16Sn |
Poids moléculaire |
278.96 g/mol |
Nom IUPAC |
1H-inden-1-yl(trimethyl)stannane |
InChI |
InChI=1S/C9H7.3CH3.Sn/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H3; |
Clé InChI |
GWWFMBNBRVZBPC-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1C=CC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)



![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
